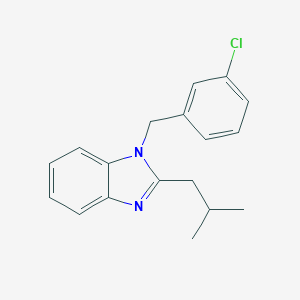![molecular formula C11H14N2O3 B229626 N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide, also known as EMCAH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EMCAH is a hydrazide derivative that has been synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is not fully understood. However, studies have suggested that N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 and acetylcholinesterase, or through the modulation of signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide exhibits various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor effects. N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide also has limitations, such as its limited solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide. One direction is the further investigation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide derivatives with improved properties may expand its potential applications in various fields.
Métodos De Síntesis
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is synthesized through the reaction of 4-methoxyphenol with ethyl 2-bromoacetate in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This synthesis method is simple, efficient, and yields a high purity product.
Aplicaciones Científicas De Investigación
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for its potential use as a herbicide. In material science, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been investigated for its potential use as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
N-[(E)-ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-13-11(14)8-16-10-6-4-9(15-2)5-7-10/h3-7H,8H2,1-2H3,(H,13,14)/b12-3+ |
Clave InChI |
AXYNJTQBZSPBCG-KGVSQERTSA-N |
SMILES isomérico |
C/C=N/NC(=O)COC1=CC=C(C=C1)OC |
SMILES |
CC=NNC(=O)COC1=CC=C(C=C1)OC |
SMILES canónico |
CC=NNC(=O)COC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
